Ursodeoxycholic acid (UDCA), also known as ursodiol, is a naturally-occurring bile acid that constitutes a minor fraction of the human bile acid pool. UDCA has been used to treat liver disease for decades: its first use in traditional medicine dates back more than a hundred years. UDCA was first characterized in the bile of the Chinese black bear and is formed by 7b-epimerization of [chenodeoxycholic acid], which is a primary bile acid. Due to its hydrophilicity, UDCA is less toxic than [cholic acid] or [chenodeoxycholic acid]. UDCA was first approved by the FDA in 1987 for dissolution of gallstones and for primary biliary cirrhosis in 1996. UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool.
Ursodiol is a Bile Acid.
Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis.
Ursodeoxycholic acid is a natural product found in Myocastor coypus with data available.
Ursodiol is a synthetically-derived form of ursodiol, a bile acid produced by the liver and secreted and stored in the gallbladder. Also produced by the Chinese black bear liver, ursodiol has been used in the treatment of liver disease for centuries. This agent dissolves or prevents cholesterol gallstones by blocking hepatic cholesterol production and decreasing bile cholesterol. Ursodiol also reduces the absorption of cholesterol from the intestinal tract.
An epimer of chenodeoxycholic acid. It is a mammalian bile acid found first in the bear and is apparently either a precursor or a product of chenodeoxycholate. Its administration changes the composition of bile and may dissolve gallstones. It is used as a cholagogue and choleretic.
See also: Dimethicone; pancrelipase; ursodiol (component of).
URSODEOXYCHOLIC ACID
CAS No.: 128-13-2
Cat. No.: VC21342277
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 128-13-2 |
---|---|
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
IUPAC Name | (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
Standard InChI Key | RUDATBOHQWOJDD-UZVSRGJWSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Melting Point | 200-205 203 °C |
Chemical Structure and Properties
Ursodeoxycholic acid is classified as a secondary bile acid and an isomerization product of chenodeoxycholic acid . It belongs to the family of dihydroxy bile acids, containing two hydroxyl groups in its molecular structure.
Table 1: Chemical and Physical Properties of Ursodeoxycholic Acid
Property | Value |
---|---|
Chemical Formula | C24H40O4 |
Molecular Weight | 392.572 g/mol |
IUPAC Name | (4R)-4-[(1S,2S,5R,7S,9S,10R,11S,14R,15R)-5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid |
CAS Number | 128-13-2 |
Classification | Dihydroxy bile acid, Secondary bile acid |
Solubility | Poorly water soluble in protonated form |
Physical Appearance | Crystalline powder |
The molecular structure of ursodeoxycholic acid features a steroid nucleus with a carboxylic acid side chain. The compound is characterized by its 7-beta hydroxyl group, which differentiates it from chenodeoxycholic acid (which has a 7-alpha hydroxyl group) . This subtle structural difference significantly alters its physiochemical properties, making ursodeoxycholic acid more hydrophilic and less cytotoxic than most other bile acids.
Pharmacokinetics
The pharmacokinetic profile of ursodeoxycholic acid has been well-studied and provides important insights into its clinical application and dosing strategies.
Table 2: Pharmacokinetic Parameters of Ursodeoxycholic Acid
Parameter | Value |
---|---|
Oral Bioavailability | 30-60% |
Absorption Sites | Jejunum, ileum, and colon |
First-pass Metabolism | Approximately 70% |
Half-life | 3.6-5.8 days |
Optimal Dosage | 8-10 mg/kg/day |
Administration Recommendation | With meals |
After oral administration, ursodeoxycholic acid demonstrates a bioavailability of approximately 30-60% . Despite being poorly water-soluble in its protonated form, unconjugated ursodeoxycholic acid is absorbed along the entire length of the jejunum and ileum by non-ionic passive diffusion, with approximately 20% absorption occurring in the colon . The absorption process is significantly enhanced when the compound is administered with meals that induce gallbladder contraction, as the presence of other bile acids facilitates its solubilization .
Ursodeoxycholic acid undergoes extensive first-pass metabolism in the liver (approximately 70%), resulting in relatively low systemic blood levels after oral administration . The compound has a notably long half-life in humans, ranging from 3.6 to 5.8 days . This extended half-life contributes to its sustained therapeutic effects and allows for convenient dosing schedules in clinical practice.
Mechanisms of Action
Ursodeoxycholic acid exerts its therapeutic effects through multiple mechanisms, although some aspects remain incompletely understood. The principal mechanisms include:
-
Modification of bile composition: Ursodeoxycholic acid decreases cholesterol secretion into bile and alters bile composition from supersaturated to unsaturated, reducing cholesterol precipitation and stone formation .
-
Cholesterol metabolism: The compound reduces cholesterol absorption and suppresses hepatic cholesterol synthesis without inhibiting bile acid synthesis .
-
Promotion of cholesterol elimination: Ursodeoxycholic acid promotes the formation of liquid cholesterol crystal complexes, enhancing cholesterol removal from the gallbladder into the intestine for elimination .
-
Cytoprotection: The hydrophilic nature of ursodeoxycholic acid confers cytoprotective effects, particularly in necro-inflammatory diseases of the liver. This protection extends to both cell membranes and cellular signal transduction processes .
-
Immunomodulation: Ursodeoxycholic acid demonstrates immunomodulatory effects, including the reduction of human leukocyte antigen (HLA) class I molecule expression on liver cells in patients with primary sclerosing cholangitis .
-
Replacement of toxic bile acids: With long-term treatment, ursodeoxycholic acid may replace cytotoxic hydrophobic bile salts and increase its own percentage in bile, thereby reducing the damaging effects of more toxic bile acids .
These diverse mechanisms contribute to the wide range of clinical applications for ursodeoxycholic acid in hepatobiliary disorders.
Clinical Applications
Ursodeoxycholic acid has been approved and utilized for various clinical conditions, primarily those involving the hepatobiliary system. Its principal applications include:
Table 3: Clinical Applications of Ursodeoxycholic Acid
Condition | Level of Evidence | Approval Status |
---|---|---|
Gallstone Dissolution | Strong | Approved |
Primary Biliary Cirrhosis | Strong | Approved |
Primary Sclerosing Cholangitis | Moderate | Used off-label |
Intrahepatic Cholestasis of Pregnancy | Moderate | Used off-label |
Cystic Fibrosis-related Liver Disease | Moderate | Used off-label |
Total Parenteral Nutrition-induced Cholestasis | Limited | Investigational |
Metabolic Disorders | Limited | Investigational |
The U.S. Food and Drug Administration has approved ursodeoxycholic acid for the treatment of primary biliary cholangitis (formerly called primary biliary cirrhosis) . Additionally, it is indicated for the dissolution of small to medium-sized radiolucent, cholesterol-rich gallstones in patients with a functioning gallbladder .
Beyond these approved indications, ursodeoxycholic acid has shown promise in various other conditions, including primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, cystic fibrosis-related liver disease, and total parenteral nutrition-induced cholestasis . More recently, research has begun exploring its potential applications in metabolic dysfunction and obesity .
Efficacy in Various Conditions
Gallstone Dissolution
Ursodeoxycholic acid has demonstrated significant efficacy in dissolving cholesterol gallstones. In controlled studies of 6 months duration, complete or partial dissolution of radiolucent gallstones located in a functioning gallbladder occurred in approximately 40-55% of patients treated with ursodeoxycholic acid . Patients showing partial gallstone dissolution at that time are likely to continue improving, possibly to complete gallstone dissolution, with continued therapy.
The success rate may increase to approximately 80% when more stringent patient selection criteria are applied, focusing on patients with non-calcified floating cholesterol stones less than 10-15 mm in diameter . Conversely, patients with calcified stones or stones greater than 15 mm in diameter are unlikely to respond to ursodeoxycholic acid therapy.
The optimal dose in published studies was approximately 8-10 mg/kg/day, which is about half to two-thirds the dose of chenodeoxycholic acid (15 mg/kg/day) achieving approximately equivalent results .
Primary Biliary Cirrhosis
Ursodeoxycholic acid has become a cornerstone in the treatment of primary biliary cirrhosis (now termed primary biliary cholangitis). The compound has been shown to prolong survival in patients with this condition . A systematic review found that the risk of death or liver transplantation was reduced by 32% in primary biliary cirrhosis patients treated with ursodeoxycholic acid compared to placebo .
Primary Sclerosing Cholangitis
A prospective, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of ursodeoxycholic acid for the treatment of primary sclerosing cholangitis. Patients in the ursodeoxycholic acid group improved significantly during one year of treatment with respect to multiple biochemical parameters, including serum levels of bilirubin (median reduction of 50%), alkaline phosphatase (median reduction of 67%), gamma-glutamyltransferase (median reduction of 53%), AST (median reduction of 54%), and ALT (median reduction of 36%) compared with the placebo group .
Histopathological features also improved significantly in patients receiving ursodeoxycholic acid, as evaluated by multiparametric scoring systems . Additionally, expression of human leukocyte antigen class I molecules appeared to be markedly reduced on liver cells after ursodeoxycholic acid treatment, suggesting an immunomodulatory effect .
Other Cholestatic Disorders
Historical Perspective
Ursodeoxycholic acid has a rich historical background that predates modern medicine. It is a major component of bear bile, which has been used in traditional Chinese medicine for more than 2000 years to treat liver and eye ailments, reduce fever, and remove toxins . This traditional use eventually led to scientific investigation and pharmaceutical development.
In 1957, ursodeoxycholic acid was first marketed in Japan as a choleretic drug based on traditional experience . It was later developed for the treatments of cholesterol gallstones and cholestatic diseases in Japan, Europe, and the United States based on evidence from randomized clinical trials .
The transition from traditional medicine to evidence-based therapy represents an important milestone in the history of ursodeoxycholic acid. It exemplifies how traditional knowledge can be validated and refined through scientific research, ultimately leading to the development of effective modern treatments.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume